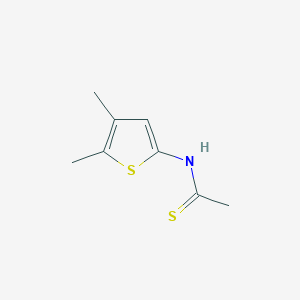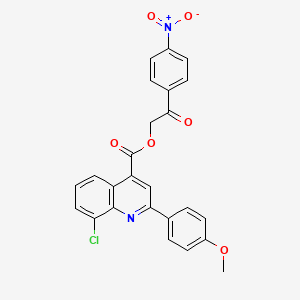
2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One possible route could be:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro and methoxy groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Formation of the ester linkage: The carboxylic acid group on the quinoline ring can be esterified with 2-(4-nitrophenyl)-2-oxoethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction of nitro group: 2-(4-Aminophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate.
Substitution of chloro group: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.
Biology: As a probe for studying enzyme activities or cellular processes.
Materials Science: As a building block for creating novel materials with unique properties.
Industry: As an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl 8-chloroquinoline-4-carboxylate: Lacks the methoxy group.
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate: Lacks the chloro group.
2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both the chloro and methoxy groups in 2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate may confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or improved solubility and stability.
属性
分子式 |
C25H17ClN2O6 |
|---|---|
分子量 |
476.9 g/mol |
IUPAC 名称 |
[2-(4-nitrophenyl)-2-oxoethyl] 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17ClN2O6/c1-33-18-11-7-15(8-12-18)22-13-20(19-3-2-4-21(26)24(19)27-22)25(30)34-14-23(29)16-5-9-17(10-6-16)28(31)32/h2-13H,14H2,1H3 |
InChI 键 |
AZFRWUYFCNBBOP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


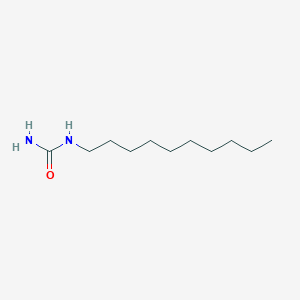

![ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate](/img/structure/B15151117.png)
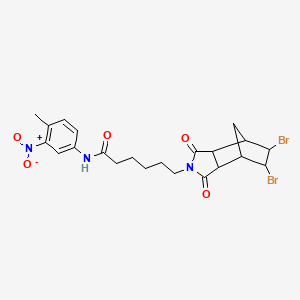
![4-tert-butyl-2-chloro-6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B15151134.png)
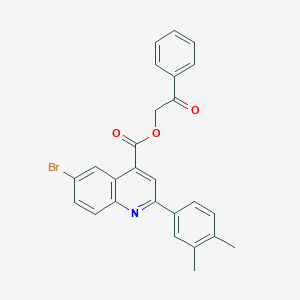
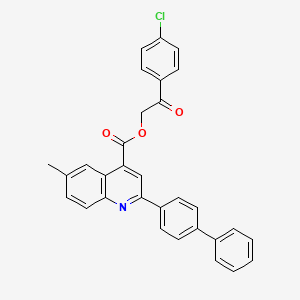
![N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15151151.png)
![4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B15151169.png)
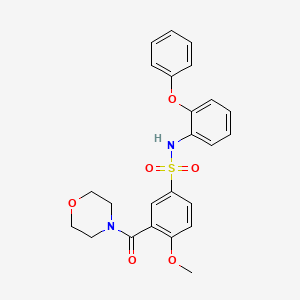
![N,N'-biphenyl-4,4'-diylbis[2-(dimethylamino)acetamide] (non-preferred name)](/img/structure/B15151190.png)
![Bis[amino(phenyl)methyl]phosphinic acid](/img/structure/B15151197.png)
![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B15151202.png)
